1-Phenyl-3-methyl-6-trifluoromethyl-pyrazolo(3,4-d)pyrimidine-4(5H)thione 1-Phenyl-3-methyl-6-trifluoromethyl-pyrazolo(3,4-d)pyrimidine-4(5H)thione
Brand Name: Vulcanchem
CAS No.: 102989-83-3
VCID: VC0010456
InChI: InChI=1S/C13H9F3N4S/c1-7-9-10(17-12(13(14,15)16)18-11(9)21)20(19-7)8-5-3-2-4-6-8/h2-6,19H,1H3
SMILES: CC1=C2C(=NC(=NC2=S)C(F)(F)F)N(N1)C3=CC=CC=C3
Molecular Formula: C13H9F3N4S
Molecular Weight: 310.3 g/mol

1-Phenyl-3-methyl-6-trifluoromethyl-pyrazolo(3,4-d)pyrimidine-4(5H)thione

CAS No.: 102989-83-3

Main Products

VCID: VC0010456

Molecular Formula: C13H9F3N4S

Molecular Weight: 310.3 g/mol

1-Phenyl-3-methyl-6-trifluoromethyl-pyrazolo(3,4-d)pyrimidine-4(5H)thione - 102989-83-3

CAS No. 102989-83-3
Product Name 1-Phenyl-3-methyl-6-trifluoromethyl-pyrazolo(3,4-d)pyrimidine-4(5H)thione
Molecular Formula C13H9F3N4S
Molecular Weight 310.3 g/mol
IUPAC Name 3-methyl-1-phenyl-6-(trifluoromethyl)-2H-pyrazolo[3,4-d]pyrimidine-4-thione
Standard InChI InChI=1S/C13H9F3N4S/c1-7-9-10(17-12(13(14,15)16)18-11(9)21)20(19-7)8-5-3-2-4-6-8/h2-6,19H,1H3
Standard InChIKey OANCKSSPIAVFPA-UHFFFAOYSA-N
Isomeric SMILES CC1=C2C(=NC(=NC2=S)C(F)(F)F)N(N1)C3=CC=CC=C3
SMILES CC1=C2C(=NC(=NC2=S)C(F)(F)F)N(N1)C3=CC=CC=C3
Canonical SMILES CC1=C2C(=NC(=NC2=S)C(F)(F)F)N(N1)C3=CC=CC=C3
Synonyms 1-Phenyl-3-methyl-6-trifluoromethyl-pyrazolo(3,4-d)pyrimidine-4(5H)thione
PubChem Compound 3035869
Last Modified Nov 09 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator